8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methylpiperazin-1-yl)benzaldehyde and 8-bromo-2-aminobenzonitrile.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, in methanol at low temperatures (268K) to form the intermediate product.
Cyclization: The intermediate product is then cyclized to form the quinazoline ring structure under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the bromine atom, resulting in different biological activities.
8-Chloro-4-(4-methylpiperazin-1-yl)quinazolin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
Uniqueness
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
IUPAC Name |
8-bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5/c1-18-5-7-19(8-6-18)12-9-3-2-4-10(14)11(9)16-13(15)17-12/h2-4H,5-8H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADMGAMTQIMWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=CC=C3Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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